molecular formula C7H12Cl2IN3 B13478522 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride

Cat. No.: B13478522
M. Wt: 336.00 g/mol
InChI Key: CYNORHVZSMNKGJ-UHFFFAOYSA-N
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Description

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride is a chemical compound with significant potential in various fields of research and industry. It is a derivative of indazole, a heterocyclic aromatic organic compound known for its wide range of biological activities. The compound’s unique structure, which includes an iodine atom and a tetrahydroindazole moiety, makes it an interesting subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to produce the desired indazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized indazole compounds.

Scientific Research Applications

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
  • 1-methyl-1H-indazole-4-acetic acid
  • 2-(1-Methyl-1H-indazol-4-yl) propanoic acid

Uniqueness

Compared to these similar compounds, 3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine dihydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

Molecular Formula

C7H12Cl2IN3

Molecular Weight

336.00 g/mol

IUPAC Name

3-iodo-4,5,6,7-tetrahydro-1H-indazol-7-amine;dihydrochloride

InChI

InChI=1S/C7H10IN3.2ClH/c8-7-4-2-1-3-5(9)6(4)10-11-7;;/h5H,1-3,9H2,(H,10,11);2*1H

InChI Key

CYNORHVZSMNKGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=NN2)I)N.Cl.Cl

Origin of Product

United States

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